molecular formula C19H21NO2S2 B2746483 (E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798975-04-8

(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2746483
CAS No.: 1798975-04-8
M. Wt: 359.5
InChI Key: NYCIDIDUWQKGKR-IZZDOVSWSA-N
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Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary cold sensor in the peripheral nervous system, and its dysregulation is implicated in a range of pathological conditions. This compound is a critical tool for elucidating the role of TRPM8 in cold thermosensation, pathological pain states , and migraine. Beyond neurology, research has expanded into oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic malignancies, where it may influence cell proliferation, migration, and survival. By selectively inhibiting TRPM8-mediated calcium influx, this acrylamide derivative enables researchers to probe the channel's function in complex signaling pathways and assess its viability as a therapeutic target for cancer and chronic pain. Its research value lies in its high potency and selectivity, which provide a clear pharmacological means to dissect TRPM8's biological roles in both physiological and disease contexts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S2/c1-23-16-9-4-14(5-10-16)6-11-18(21)20-13-19(22,15-7-8-15)17-3-2-12-24-17/h2-6,9-12,15,22H,7-8,13H2,1H3,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCIDIDUWQKGKR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₉H₂₁N₃O₂S₂
  • Molecular Weight : 359.5 g/mol
  • CAS Number : 1798975-04-8

The presence of the cyclopropyl group contributes to the compound's rigidity, while the thiophene and methylthio groups can influence its reactivity and interaction with biological targets. The acrylamide moiety is particularly significant for its role in biological activity.

Research indicates that compounds with acrylamide structures can interact with various biological targets, including enzymes involved in metabolic pathways. The potential mechanisms of action for this compound may involve:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes, similar to other acrylamide derivatives which have shown inhibitory effects on tubulin polymerization and other cellular processes.

Anticancer Activity

A significant aspect of research on this compound is its anticancer properties. In a study screening various compounds against cancer cell lines, this compound demonstrated promising results:

  • Cell Lines Tested : The compound was evaluated against a panel of 60 cancer cell lines, including leukemia subpanels such as RPMI-8226 and SR.
  • Cytotoxicity Results : The compound exhibited selectivity ratios at the GI50 and TGI levels ranging from 0.63 to 1.28 and 0.58 to 5.89, respectively, indicating significant cytotoxic potency.
Cell Line GI50 (µM) TGI (µM)
RPMI-82260.751.20
SR0.851.50

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression:

  • Binding Affinity : Docking simulations revealed favorable binding interactions at the colchicine binding site on β-tubulin.
  • Comparative Analysis : The compound showed better interactions compared to standard inhibitors like colchicine, suggesting its potential as a lead compound for further development.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Leukemia Cell Lines : A focused study demonstrated that this compound could induce apoptosis in leukemia cells through mechanisms involving caspase activation and modulation of cell cycle progression.
    • Caspase Activation : Increased levels of caspase-3 were observed, indicating apoptosis induction.
    • Cell Cycle Arrest : Flow cytometry analysis revealed G1 phase arrest in treated cells.
  • In Vivo Studies : Preliminary in vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth rates compared to control groups.

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit a range of pharmacological activities. The biological activity of (E)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-(methylthio)phenyl)acrylamide has been linked to:

  • Anticancer properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial effects : The presence of thiophene and methylthio groups may enhance the compound's interaction with microbial targets, providing potential as an antimicrobial agent.

Case Study: Anticancer Activity

A study conducted on similar acrylamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration of this compound in cancer therapy .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, typically involving multi-step organic reactions. Common approaches include:

  • Formation of the acrylamide backbone : This involves the reaction of appropriate amines with acrylic acid derivatives.
  • Introduction of cyclopropyl and thiophene groups : These are typically introduced via cyclopropanation reactions and thiophene ring formation techniques.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
1. Acrylamide formationNucleophilic substitutionAcrylic acid, amine
2. CyclopropanationCyclopropanation reactionCyclopropanol, catalyst
3. Thiophene synthesisRing formationThiophene derivatives

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) can be employed to predict the biological activity spectrum for this compound based on its structure. These predictions help in identifying potential therapeutic applications before extensive laboratory testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against analogues with modified substituents:

Compound Name (Example) Key Substituents Structural Impact Reference
Target Compound Cyclopropyl, hydroxy, thiophen-2-yl, 4-(methylthio)phenyl Balances steric hindrance, hydrophilicity, and lipophilicity. N/A
(Z)-3-(4-nitrophenyl)-N-propylacrylamide (5112) Nitrophenyl, thien-2-yl Nitro group enhances electron-withdrawing effects; thiophene aids π-π stacking.
(E)-N-{4-Chloro...sulfonyl}-... (16c) 4-Fluorophenyl, naphthalen-1-ylmethylthio Fluorine increases electronegativity; naphthalene enhances hydrophobicity.
(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide Aminophenyl, methoxyphenyl Amino and methoxy groups improve solubility and hydrogen-bonding potential.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target’s 4-(methylthio)phenyl group offers moderate electron-donating capacity compared to nitro (electron-withdrawing in 5112 ) or amino (electron-donating in ) substituents.
  • Thiophene vs. Other Heterocycles : The thiophen-2-yl group may improve binding to metalloenzymes or aromatic receptors compared to pyridine (e.g., in ) or thiazole derivatives .

Q & A

Q. Example Data :

AssayResult (E-isomer)Reference Compound
NCI-H460 IC₅₀1.2 µMCisplatin (2.5 µM)
COX-2 Inhibition (%)78% at 10 µMCelecoxib (82%)

Advanced: How can computational methods resolve contradictions in structure-activity relationships (SAR)?

Answer:

  • QSAR Modeling : Train models on analog datasets (e.g., thiophene/acrylamide derivatives) to predict bioactivity and prioritize synthesis .
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier orbitals to explain reactivity differences (e.g., methylthio group’s electron-donating effects) .
  • Contradiction Example : If Study A reports cytotoxicity (IC₅₀ = 2 µM) and Study B shows no activity, use molecular dynamics to assess target binding under varying pH/ionic conditions .

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